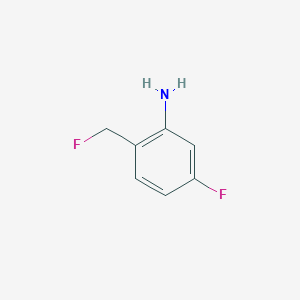![molecular formula C25H28F2O B14793702 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 123560-57-6](/img/structure/B14793702.png)
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene is a fluorinated liquid-crystal monomer (LCM). This compound is known for its unique structural properties, which make it valuable in various applications, particularly in the field of liquid crystal displays (LCDs). The presence of fluorine atoms and the ethynyl group contribute to its distinct chemical behavior and physical properties .
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and fluorinated reagents.
Reaction Conditions: The reactions typically require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The presence of fluorine atoms allows for substitution reactions, where other functional groups can replace the fluorine atoms
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is widely used in the production of liquid crystal displays (LCDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)cyclohexyl]methoxy]benzene: This compound has a similar structure but with a different functional group.
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)cyclohexyl]benzene: Another similar compound with slight variations in its structure
The uniqueness of this compound lies in its specific combination of functional groups and fluorinated structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
123560-57-6 |
|---|---|
Molekularformel |
C25H28F2O |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C25H28F2O/c1-3-5-18-6-11-20(12-7-18)21-13-8-19(9-14-21)10-15-22-16-17-23(28-4-2)25(27)24(22)26/h8-9,13-14,16-18,20H,3-7,11-12H2,1-2H3 |
InChI-Schlüssel |
LHHCXPLNJQVGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)


![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)



![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
